molecular formula C19H21BrN2O4 B14922868 4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid

4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid

Cat. No.: B14922868
M. Wt: 421.3 g/mol
InChI Key: YZNRBJJAOWJZHU-NHDPSOOVSA-N
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Description

4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazino group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the substituted phenyl ring. This can be achieved through a series of reactions, including bromination, ethoxylation, and isopropoxylation. The final step involves the condensation of the substituted phenyl ring with a benzoic acid derivative in the presence of a hydrazine reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines.

Scientific Research Applications

4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the substituted phenyl ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 4-{2-[(Z)-1-(2-BROMO-5-METHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
  • 4-{2-[(Z)-1-(2-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
  • 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID

Uniqueness: The uniqueness of 4-{2-[(Z)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

4-[(2Z)-2-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C19H21BrN2O4/c1-4-25-17-9-14(16(20)10-18(17)26-12(2)3)11-21-22-15-7-5-13(6-8-15)19(23)24/h5-12,22H,4H2,1-3H3,(H,23,24)/b21-11-

InChI Key

YZNRBJJAOWJZHU-NHDPSOOVSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)Br)OC(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)OC(C)C

Origin of Product

United States

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